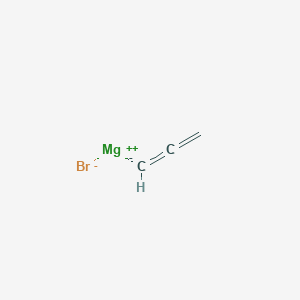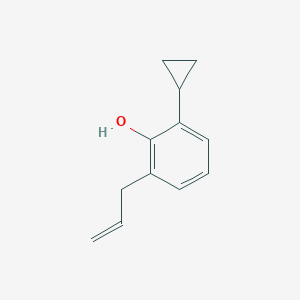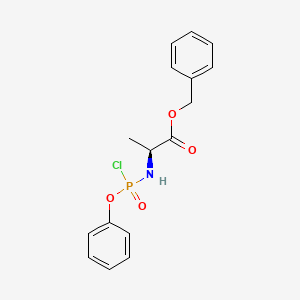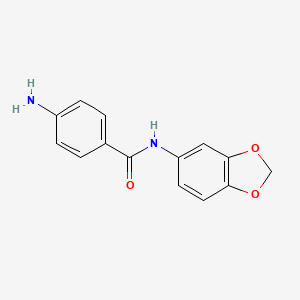
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Übersicht
Beschreibung
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide is a chemical compound that belongs to a class of chemicals known as indandiones. It has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O3/c15-10-3-1-9 (2-4-10)14 (17)16-11-5-6-12-13 (7-11)19-8-18-12/h1-7H,8,15H2, (H,16,17) .Chemical Reactions Analysis
The synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth . The use of ultrasonic irradiation in this process is considered a green and powerful technology .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 256.26 g/mol .Wirkmechanismus
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide inhibits the activity of BET proteins by binding to the bromodomain, which is a conserved protein domain that recognizes acetylated lysine residues on histones and other proteins. The binding of this compound to the bromodomain prevents the recruitment of BET proteins to chromatin, thereby inhibiting their ability to regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models. In cancer, this compound has been shown to suppress tumor growth, induce apoptosis, and inhibit metastasis. In inflammation, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease, this compound has been shown to reduce neointimal hyperplasia and improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for BET proteins. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide. One potential direction is the optimization of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the identification of novel therapeutic applications for this compound, including the treatment of other diseases such as neurodegenerative disorders. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the effects of this compound on BET proteins and gene expression.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1,3-dioxaindan-5-YL)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to play a crucial role in the regulation of oncogenes, and their inhibition by this compound has been shown to suppress tumor growth and induce apoptosis in cancer cells. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by this compound has been shown to reduce inflammation in various animal models. In cardiovascular disease, BET proteins have been shown to play a role in the regulation of vascular smooth muscle cell proliferation, and their inhibition by this compound has been shown to reduce neointimal hyperplasia in animal models of vascular injury.
Safety and Hazards
The safety information for 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPNJUEWJFWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






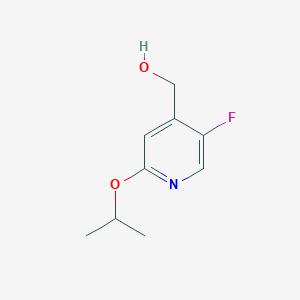

![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)
![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)
